10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Overview
Description
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide is a complex organic compound belonging to the thiazepine class Thiazepines are heterocyclic compounds containing sulfur and nitrogen atoms within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide typically involves multiple steps, starting with the construction of the thiazepine ring. One common approach is the cyclization of appropriately substituted o-aminobenzonitriles with thioamides under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps maintain optimal conditions throughout the process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a tool for studying enzyme mechanisms or as a probe for biological assays. Its interaction with specific enzymes or receptors can provide insights into biological processes and pathways.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as receptors or enzymes, makes it a candidate for drug development. It may be used in the treatment of various diseases, including central nervous system disorders and metabolic conditions.
Industry
In industry, this compound can be utilized in the development of new materials or as a component in chemical processes. Its unique properties may enhance the performance of products or contribute to the efficiency of industrial reactions.
Mechanism of Action
The mechanism by which 10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide
11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Uniqueness
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide stands out due to its unique structural features, such as the presence of the ethyl and hydroxyl groups
Properties
IUPAC Name |
5-ethyl-N'-hydroxy-6-oxobenzo[b][1,4]benzothiazepine-3-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-19-12-9-10(15(17)18-21)7-8-14(12)22-13-6-4-3-5-11(13)16(19)20/h3-9,21H,2H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLHNSCCZGRVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=NO)N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)/C(=N/O)/N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.